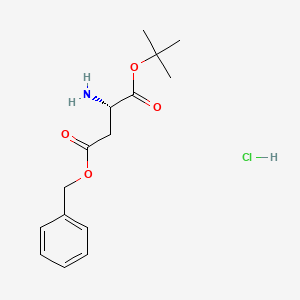

H-Asp(Obzl)-OtBu.HCl

Übersicht

Beschreibung

H-Asp(Obzl)-OtBu.HCl, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid tert-butyl ester hydrochloride, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino and carboxyl groups during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(Obzl)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the carboxyl group using a tert-butyl ester. This is followed by the protection of the amino group with a benzyl group. The final product is obtained by treating the protected aspartic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Asp(Obzl)-OtBu.HCl undergoes several types of chemical reactions, including:

Substitution Reactions: The benzyl and tert-butyl protecting groups can be selectively removed under specific conditions.

Hydrolysis: The ester and amide bonds can be hydrolyzed to yield the free amino acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include hydrogenation catalysts for the removal of the benzyl group and acids for the removal of the tert-butyl group.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester and amide bonds.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound include the free amino acid, as well as partially protected intermediates that can be further manipulated in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

H-Asp(Obzl)-OtBu.HCl has several applications across different fields:

- Peptide Synthesis : It serves as a crucial building block in synthesizing peptides and proteins.

- Biochemical Studies : Utilized to investigate enzyme-substrate interactions and protein folding.

- Pharmaceutical Research : Acts as a precursor for synthesizing pharmaceutical compounds and drug candidates.

- Industrial Applications : Employed in producing specialty chemicals and materials.

Case Studies

- Peptide Synthesis : In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a novel peptide with improved therapeutic properties. The compound facilitated selective deprotection, allowing for efficient assembly of the peptide chain without side reactions.

- Biochemical Interaction Studies : A study conducted at a university laboratory focused on enzyme kinetics involving this compound as a substrate analog. The findings indicated that the protected form allowed for detailed analysis of enzyme-substrate interactions without interference from free amino acids.

- Pharmaceutical Development : In pharmaceutical research, this compound was employed to create a series of peptide-based drugs targeting specific receptors. The compound's stability during synthesis ensured high yields and purity of the final drug candidates.

Wirkmechanismus

The mechanism of action of H-Asp(Obzl)-OtBu.HCl involves the protection of the amino and carboxyl groups of aspartic acid. This protection allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides and proteins. The molecular targets and pathways involved include the activation of the carboxyl group for peptide bond formation and the stabilization of the amino group to prevent unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Asp(OBzl)-OH: A similar compound with a benzyl-protected carboxyl group.

H-Asp(OBzl)-OBzl.HCl: A compound with both carboxyl groups protected by benzyl groups.

H-Asp(OBzl)-OBut.PTSA: A compound with a tert-butyl-protected carboxyl group and a benzyl-protected amino group.

Uniqueness

H-Asp(Obzl)-OtBu.HCl is unique due to its dual protection of both the amino and carboxyl groups, which allows for greater flexibility in peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired product.

Biologische Aktivität

H-Asp(Obzl)-OtBu.HCl, also known as Aspartic acid 4-benzyl ester tert-butyl ester hydrochloride, is a derivative of aspartic acid that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₂₂ClNO₄

- Molecular Weight : 315.79 g/mol

- CAS Number : 52615-97-1

- Solubility : Soluble in organic solvents with a solubility of approximately 0.35 mg/ml in water .

This compound exhibits various biological activities primarily through its interactions with specific biochemical pathways. The compound is known to influence several cellular processes:

- Protein Tyrosine Kinase Activity : It may act as an inhibitor or modulator of protein tyrosine kinases, which are crucial for signal transduction in cells.

- Cell Cycle Regulation : The compound has been implicated in the modulation of cell cycle progression, potentially affecting cancer cell proliferation .

- Neuronal Signaling : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics. -

Cell Cycle Analysis in Cancer Cells :

Research involving cancer cell lines revealed that treatment with this compound resulted in G1 phase arrest, suggesting its utility in cancer therapy by inhibiting cell proliferation. Flow cytometry was used to analyze the distribution of cells across different phases of the cell cycle. -

Neuroprotective Effects :

In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death. This was assessed through assays measuring cell viability and apoptosis markers.

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLFDMXCRFHTQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718545 | |

| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94347-11-2 | |

| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.